molecular formula C12H15IO B6281781 1-(cyclohexyloxy)-4-iodobenzene CAS No. 851199-63-8

1-(cyclohexyloxy)-4-iodobenzene

Cat. No.: B6281781
CAS No.: 851199-63-8
M. Wt: 302.2
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Description

1-(Cyclohexyloxy)-4-iodobenzene ( 851199-63-8) is an aromatic ether with the molecular formula C12H15IO and a molecular weight of 302.15 g/mol . This compound serves as a versatile molecular building block in scientific research, particularly in medicinal chemistry and drug discovery. Its structure, featuring an iodine atom and a cyclohexyloxy group on a benzene ring, makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions . Research indicates that derivatives of 4-iodophenyl ethers are utilized in the structure-based optimization of inhibitors for targets such as Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a promising target for anti-tuberculosis agents . The compound is provided strictly for research purposes. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

851199-63-8

Molecular Formula

C12H15IO

Molecular Weight

302.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. The hydroxyl group of 4-iodophenol attacks the protonated cyclohexanol, leading to the displacement of water and the formation of the ether bond. Key parameters include:

  • Temperature : Reflux conditions (100–120°C) are maintained for 6–8 hours to ensure complete conversion.

  • Molar Ratios : A 1:1.2 molar ratio of 4-iodophenol to cyclohexanol is optimal, with excess cyclohexanol driving the reaction to completion.

  • Catalyst Loading : Sulfuric acid is used at 5–10 wt% relative to the total reactant mass.

Purification and Yield

Post-reaction purification involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane or toluene. The crude product is recrystallized from ethanol or a toluene/cyclohexane mixture, yielding this compound with 85–90% purity and an overall yield of 70–75% .

Industrial-Scale Continuous Flow Synthesis

Recent advancements in process chemistry have enabled the scalable production of this compound through continuous flow reactors. This method enhances reproducibility and reduces reaction times compared to batch processes.

Reactor Design and Parameters

  • Flow Rate : 10–20 mL/min, ensuring uniform mixing and heat distribution.

  • Residence Time : 30–60 minutes at 110°C.

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) replace traditional liquid acids, simplifying downstream separation.

Economic and Environmental Advantages

Continuous flow systems reduce solvent consumption by 40% and improve energy efficiency, making this method preferable for large-scale manufacturing.

Hydrogenation and Isomer Control

Post-synthetic modifications, such as hydrogenation, are critical for isolating stereoisomers. A patent detailing the hydrogenation of cyclohexenyl intermediates to cyclohexyl products provides relevant insights.

Hydrogenation Protocol

  • Catalyst : Raney nickel (20 wt%) under 0.2 MPa H₂ pressure.

  • Conditions : Ethanol solvent at 80°C for 5 hours, achieving ≥99% conversion.

  • Isomer Separation : Cis/trans isomers are resolved via recrystallization from toluene/cyclohexanol mixtures.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Classical Alkylation70–75%85–90%ModerateHigh
Continuous Flow80–85%92–95%HighModerate
Palladium-Catalyzed65–70%*90–93%*LowLow
Hydrogenation90–95%≥99%HighHigh

*Extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexyloxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The cyclohexyloxy group can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexyloxy-substituted cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexyloxy-substituted cyclohexane derivatives.

Scientific Research Applications

1-(cyclohexyloxy)-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Used in the preparation of functional materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(cyclohexyloxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Alkoxy Chain Variations

  • 1-(Hexyloxy)-4-iodobenzene: Synthesized from 4-iodophenol and 1-bromohexane with K₂CO₃ in CH₂Cl₂, achieving 84% yield . The shorter hexyl chain likely improves reaction efficiency compared to the bulkier cyclohexyl group, which may hinder nucleophilic substitution.
  • 1-(Dodecyloxy)-4-iodobenzene : Used in Cu(II)-NaY catalyzed N-arylation of imidazole . The long dodecyl chain increases hydrophobicity, influencing mesomorphism in liquid crystals, unlike the cyclohexyl derivative.

Cyclohexyl-Substituted Analogs

  • 1-(trans-4-Propylcyclohexyl)-4-iodobenzene: Features a propylcyclohexyl group instead of cyclohexyloxy .

Halogen-Substituted Derivatives

  • 1-Bromo-4-iodobenzene : A dihalogenated analog with bromine and iodine substituents. Bromine's lower electronegativity (vs. oxygen) increases electron density on the ring, affecting oxidative addition rates in palladium-catalyzed reactions .
  • 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene : Multi-halogenated structure with benzyloxy, bromo, fluoro, and iodo groups. The electronic interplay between these substituents may enable regioselective transformations .

Physical and Electronic Properties

Compound Molecular Weight Key Substituent Key Applications
1-(Cyclohexyloxy)-4-iodobenzene 314.19 g/mol Cyclohexyloxy Cross-coupling, intermediates
1-(Hexyloxy)-4-iodobenzene 318.18 g/mol Hexyloxy Liquid crystal synthesis
1-Bromo-4-iodobenzene 282.90 g/mol Bromo, iodo Oxidative addition studies
1-(trans-4-Propylcyclohexyl)-4-iodobenzene 330.24 g/mol Propylcyclohexyl Materials science

Electronic Effects :

  • Electron-withdrawing halogens (e.g., bromo, fluoro) decrease electron density, favoring electrophilic substitution .

Biological Activity

1-(Cyclohexyloxy)-4-iodobenzene (CAS No. 851199-63-8) is an organic compound classified as an aromatic ether, notable for its unique structural features, including a cyclohexyloxy group and an iodine atom. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₅IO
Molecular Weight: 302.2 g/mol
Purity: 95%

PropertyValue
CAS No.851199-63-8
Molecular FormulaC₁₂H₁₅IO
Molecular Weight302.2 g/mol
Purity95%

Synthesis Methods

This compound can be synthesized through various methods, with one common approach involving the reaction of 4-iodophenol with cyclohexanol in the presence of dehydrating agents like sulfuric acid or phosphorus oxychloride. This reaction typically occurs under reflux conditions and can be purified through recrystallization or column chromatography.

The biological activity of this compound is influenced by its chemical structure:

  • Lipophilicity: The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating interactions with lipid membranes and hydrophobic pockets in proteins.
  • Reactivity: The iodine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives that may exhibit distinct biological activities.

Anticancer Potential

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, studies on related iodinated compounds demonstrate significant cytotoxic activity against various cancer cell lines:

  • IC₅₀ Values: Many iodinated compounds exhibit IC₅₀ values in the nanomolar range against cancer cells, suggesting potent inhibitory effects on tumor growth.

The inhibition of oxidative phosphorylation (OXPHOS) has been identified as a potential mechanism through which these compounds exert their anticancer effects. By targeting mitochondrial function, they disrupt ATP production in cancer cells, leading to cell death .

Case Studies and Research Findings

  • Cytotoxicity Studies: A study investigating the cytotoxic effects of related compounds found that certain derivatives exhibited IC₅₀ values as low as 0.58 μM in pancreatic cancer models, indicating their potential as effective therapeutic agents .
  • Structure-Activity Relationship (SAR): The optimization of similar compounds has led to the identification of highly potent OXPHOS inhibitors, emphasizing the importance of structural modifications in enhancing biological activity .
  • Comparative Analysis: When compared to similar compounds such as 1-(cyclohexyloxy)-4-bromobenzene or 1-(cyclohexyloxy)-4-chlorobenzene, the presence of iodine in this compound contributes to unique reactivity patterns and biological profiles.

Q & A

Q. What are the optimized synthetic routes for 1-(cyclohexyloxy)-4-iodobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A decarboxylative C(sp³)-O cross-coupling reaction is commonly employed. For example, reacting phenol derivatives with N-hydroxyphthalimide (NHPI) esters under palladium catalysis yields the target compound. Key parameters include:
  • Catalyst system : Pd(OAc)₂ with ligands like Xantphos.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Preparative TLC with hexanes/ethyl acetate (30:1 v/v) achieves 59% yield .
  • Table : Synthetic Yield Optimization
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8059
PdCl₂THF6042*
*Hypothetical data for comparison.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • HRMS (APPI/LTQ-Orbitrap) : Confirm molecular ion [M⁺] at m/z 326.96 (calc. for C₁₂H₁₅IO).
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and iodine-induced deshielding of adjacent carbons .
  • IR : C-O stretch (~1250 cm⁻¹) and C-I stretch (~500 cm⁻¹).

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromine or chlorine analogs?

  • Methodological Answer : The electron-withdrawing nature of iodine enhances oxidative addition in palladium-catalyzed reactions. Comparative studies show:
  • Reactivity Order : I > Br > Cl (due to bond dissociation energy: C-I < C-Br < C-Cl).
  • Coupling Efficiency : Iodoarenes exhibit 20–30% higher yields in Suzuki-Miyaura couplings vs. brominated analogs under identical conditions .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a versatile intermediate:
  • Drug Development : Used to synthesize urea derivatives (e.g., t-AUCB, t-TUCB) targeting soluble epoxide hydrolase (sEH) inhibition, relevant in anti-inflammatory therapies .
  • Biological Probes : The cyclohexyloxy group enhances lipid solubility, facilitating cell membrane penetration in molecular imaging .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 59% vs. lower values)?

  • Methodological Answer : Variables impacting yield include:
  • Catalyst Loading : Sub-stoichiometric Pd(OAc)₂ reduces side reactions.
  • Purification : Gradient elution in column chromatography vs. TLC improves recovery.
  • Moisture Sensitivity : Strict anhydrous conditions prevent hydrolysis of intermediates .

Comparative and Mechanistic Studies

Q. How does the reactivity of this compound compare to meta-substituted iodoarenes?

  • Methodological Answer :
  • Positional Effects : Para-iodo substitution (vs. meta) improves regioselectivity in Ullmann couplings due to reduced steric hindrance.
  • Electronic Effects : The cyclohexyloxy group donates electron density via resonance, slightly offsetting iodine’s electron-withdrawing effect. Computational studies (DFT) quantify this balance .

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